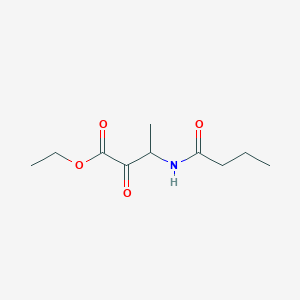

ETHYL 3-BUTANAMIDO-2-OXOBUTANOATE

Vue d'ensemble

Description

N-[4-(4-nitrophénylphospho)butanoyl]-D-alanine est un composé organique appartenant à la classe des N-acyl-alpha aminoacides. Ce composé présente un groupe 4-(4-nitrophénylphospho)butanoyle lié à l'azote de la D-alanine. Il s'agit d'une petite molécule avec une formule moléculaire de C13H17N2O8P et un poids moléculaire de 360,2564 g/mol .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de N-[4-(4-nitrophénylphospho)butanoyl]-D-alanine implique généralement l'acylation de la D-alanine avec le chlorure de 4-(4-nitrophénylphospho)butanoyle. La réaction est réalisée en présence d'une base, telle que la triéthylamine, pour neutraliser l'acide chlorhydrique formé pendant la réaction. La réaction est généralement conduite dans un solvant organique comme le dichlorométhane à basse température pour éviter les réactions secondaires .

Méthodes de production industrielle

La production industrielle de N-[4-(4-nitrophénylphospho)butanoyl]-D-alanine suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique l'utilisation de réacteurs automatisés et de systèmes à flux continu pour garantir une qualité et un rendement constants du produit. Les conditions réactionnelles sont optimisées pour maximiser l'efficacité et minimiser les coûts de production .

Analyse Des Réactions Chimiques

Types de réactions

N-[4-(4-nitrophénylphospho)butanoyl]-D-alanine subit diverses réactions chimiques, notamment :

Oxydation : Le groupe nitrophényle peut être oxydé pour former des dérivés nitroso ou nitro.

Réduction : Le groupe nitrophényle peut être réduit pour former des dérivés amino.

Substitution : Le groupe phospho peut subir des réactions de substitution nucléophile.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Les réducteurs courants comprennent l'hydrogène gazeux avec un catalyseur au palladium et le borohydrure de sodium.

Substitution : Les nucléophiles tels que les amines et les alcools peuvent être utilisés dans les réactions de substitution.

Principaux produits formés

Oxydation : Formation de dérivés nitroso ou nitro.

Réduction : Formation de dérivés amino.

Substitution : Formation de dérivés phospho substitués.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Research indicates that derivatives of ethyl 3-butanamido-2-oxobutanoate exhibit significant antimicrobial properties. For instance, compounds synthesized from this precursor have been evaluated for their antibacterial and antifungal activities against various strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined using diffusion and serial dilution methods, revealing promising results comparable to established antimicrobial agents like vancomycin and nystatin .

1.2 Pharmaceutical Intermediates

This compound serves as an intermediate in the synthesis of more complex pharmaceutical compounds. Notably, it has been utilized in the preparation of vardenafil, a medication used to treat erectile dysfunction. The compound's ability to undergo various transformations makes it a valuable building block in drug synthesis .

Organic Synthesis Applications

2.1 Synthesis of β-Amino Acids

This compound plays a crucial role in the synthesis of N-substituted β-amino acids. By reacting this compound with different amines under specific conditions, researchers have successfully produced various β-amino acid derivatives. These derivatives have potential applications in drug development due to their biological activity and structural diversity .

2.2 Reaction with Aromatic Aldehydes

The ability of this compound to react with aromatic aldehydes under reflux conditions allows for the formation of novel compounds with potential therapeutic properties. This reaction pathway is significant for creating libraries of compounds for biological testing, furthering drug discovery efforts .

Case Study 1: Antimicrobial Derivatives

In a study examining the antimicrobial efficacy of derivatives synthesized from this compound, several compounds demonstrated notable activity against S. aureus at concentrations as low as 0.5%. The study highlighted the structure-activity relationship (SAR) that could be exploited for developing new antimicrobial agents .

Case Study 2: Synthesis for Vardenafil Production

A detailed process was documented where this compound was employed as a key intermediate in synthesizing vardenafil. The process involved several steps, including refluxing with specific solvents and purification techniques such as silica gel chromatography, showcasing the compound's utility in pharmaceutical applications .

Summary Table: Applications Overview

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agent synthesis | Effective against E. coli and S. aureus |

| Pharmaceutical Intermediates | Precursor for vardenafil | Integral in multi-step synthesis processes |

| Organic Synthesis | Synthesis of β-amino acids | Diverse derivatives with potential therapeutic uses |

| Reaction with Aldehydes | Formation of novel compounds | Expands library for drug discovery |

Mécanisme D'action

The mechanism of action of N-[4-(4-nitrophenylphospho)butanoyl]-D-alanine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. The nitrophenyl group can also interact with cellular receptors, modulating signal transduction pathways and cellular responses .

Comparaison Avec Des Composés Similaires

Composés similaires

N-[4-(4-nitrophénylphospho)butanoyl]-L-alanine : Un énantiomère de N-[4-(4-nitrophénylphospho)butanoyl]-D-alanine avec des propriétés chimiques similaires, mais des activités biologiques différentes.

N-acyl-alpha aminoacides : Une classe de composés présentant des caractéristiques structurelles similaires, mais avec des groupes acyles et des aminoacides variés.

Unicité

N-[4-(4-nitrophénylphospho)butanoyl]-D-alanine est unique en raison de sa combinaison spécifique d'un groupe nitrophénylphospho et de la D-alanine. Cette structure unique confère une réactivité chimique et une activité biologique distinctes, ce qui la rend précieuse pour diverses applications en recherche scientifique .

Activité Biologique

Ethyl 3-butanamido-2-oxobutanoate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its antimicrobial, anthelmintic, and cytotoxic properties, supported by data from various studies.

Chemical Structure and Properties

This compound belongs to a class of compounds characterized by the presence of an amide group and a ketoester moiety. Its structure can be represented as follows:

This compound's unique structure contributes to its biological activities, which are detailed below.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. The minimum inhibitory concentrations (MICs) against various bacterial strains are summarized in Table 1.

| Compound | E. sakazakii (mg/ml) | E. coli (mg/ml) | S. aureus (mg/ml) | K. pneumoniae (mg/ml) |

|---|---|---|---|---|

| Compound 1 | 0.125 | 0.083 | 0.073 | 0.109 |

| Compound 2 | 0.130 | 0.080 | 0.075 | 0.110 |

| Compound 3 | Not tested | Not tested | Not tested | Not tested |

| Compound 4 | Not tested | Not tested | Not tested | Not tested |

These results indicate that the compounds derived from this compound show promising activity against multi-drug resistant pathogens, which is crucial given the global challenge of antimicrobial resistance .

Anthelmintic Activity

The anthelmintic potential of this compound derivatives was evaluated against two species: Pheretima posthuma and Ascaridia galli. The results are presented in Table 2.

| Compound | Concentration (mg/ml) | Paralysis Time (min) | Death Time (min) |

|---|---|---|---|

| Compound 1 | 5 | 10.50 ± 2.29 | 41.33 ± 1.52 |

| Compound 2 | 10 | 9.66 ± 2.51 | 24.33 ± 1.15 |

| Compound 3 | 20 | 5.66 ± 1.15 | 8.40 ± 0.36 |

| Albendazole* | - | - | - |

*Albendazole served as a standard reference drug for comparison.

The data indicate that the derivatives exhibit superior anthelmintic activity compared to standard treatments, suggesting their potential as effective alternatives in parasitic infections .

Cytotoxicity Studies

Cytotoxicity assays using human cancer cell lines revealed varying degrees of toxicity among the different derivatives of this compound. The lethal concentration for fifty percent (LC50) values were reported as follows:

| Compound | LC50 (µg/ml) |

|---|---|

| Compound A | 280 |

| Compound B | 765 |

| Etoposide (control) | 9.8 |

The relatively high LC50 values indicate that while these compounds possess biological activity, their cytotoxic effects need further investigation to assess safety profiles for potential therapeutic applications .

Case Studies and Research Findings

Research has indicated that compounds derived from this compound can effectively target specific biological pathways, enhancing their therapeutic potential against various diseases:

- Antimicrobial Resistance : A study highlighted the effectiveness of these compounds against resistant strains, showcasing their potential role in combating antibiotic resistance .

- Anthelmintic Efficacy : Another investigation demonstrated the efficacy of these derivatives in treating parasitic infections, outperforming traditional drugs like albendazole .

- Multitarget Activity : Further research suggested that these compounds interact with multiple biological targets, enhancing their overall efficacy and reducing the likelihood of resistance development .

Propriétés

IUPAC Name |

ethyl 3-(butanoylamino)-2-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-4-6-8(12)11-7(3)9(13)10(14)15-5-2/h7H,4-6H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEHSJTHDBNDHMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC(C)C(=O)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.